molecular formula C13H21NO4 B1456604 2,5-Dioxopyrrolidin-1-yl nonanoate CAS No. 104943-23-9

2,5-Dioxopyrrolidin-1-yl nonanoate

Cat. No. B1456604
M. Wt: 255.31 g/mol
InChI Key: OVQHBHMRZFPJME-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl nonanoate, also known as DNPN, is a chemical compound with significant applications in scientific research and industry. It has a CAS Number of 104943-23-9 and a molecular weight of 255.31 .


Molecular Structure Analysis

The linear formula of 2,5-Dioxopyrrolidin-1-yl nonanoate is C13H21NO4 . Detailed structural analysis or crystallographic data is not available in the search results.


Physical And Chemical Properties Analysis

2,5-Dioxopyrrolidin-1-yl nonanoate is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Anticonvulsant Agent Development

A study by Kamiński et al. (2015) focused on synthesizing a range of compounds, including derivatives of 2,5-dioxopyrrolidin-1-yl, as potential hybrid anticonvulsant agents. These compounds, which combined elements of known antiepileptic drugs, showed promising results in preclinical seizure models, suggesting their potential in developing new anticonvulsant medications (Kamiński et al., 2015).

Osteoporosis Treatment Research

Coleman et al. (2004) identified derivatives of 2,5-dioxopyrrolidin-1-yl nonanoate as potent and selective antagonists of the αvβ3 receptor. These compounds demonstrated significant potential in the treatment of osteoporosis, showing promising in vitro profiles and efficacy in vivo models (Coleman et al., 2004).

Biopolymer Labeling

Crovetto et al. (2008) synthesized a derivative of 2,5-dioxopyrrolidin-1-yl for use as an amine-reactive derivative in labeling biopolymers. This application is significant for biochemical and medical research, as it enables the stable labeling of nucleic acids for various analytical purposes (Crovetto et al., 2008).

Monoclonal Antibody Production Enhancement

Aki et al. (2021) discovered that a compound related to 2,5-dioxopyrrolidin-1-yl nonanoate could improve monoclonal antibody production in Chinese hamster ovary cell cultures. This finding is crucial for the pharmaceutical industry, as it could lead to more efficient production processes for monoclonal antibodies, which are vital in many therapeutic applications (Aki et al., 2021).

Protein and Enzyme Conjugation

Reddy et al. (2005) developed an efficient synthesis method for a heterobifunctional coupling agent involving 2,5-dioxopyrrolidin-1-yl derivatives. This advancement is significant for bioconjugation techniques, enabling more efficient and selective conjugation of proteins and enzymes for various research and therapeutic purposes (Reddy et al., 2005).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-2-3-4-5-6-7-8-13(17)18-14-11(15)9-10-12(14)16/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQHBHMRZFPJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90761653
Record name 1-(Nonanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90761653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl nonanoate

CAS RN

104943-23-9
Record name 1-(Nonanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90761653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Nakai, K Moriyama, H Togo - European Journal of Organic …, 2016 - Wiley Online Library
Primary aliphatic carboxylic acids were treated with N‐iodosuccinimide (NIS) in 1,2‐dichloroethane to form the corresponding alkyl iodides under warming conditions. Based on these …

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